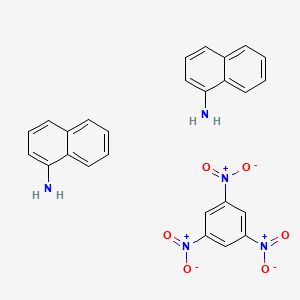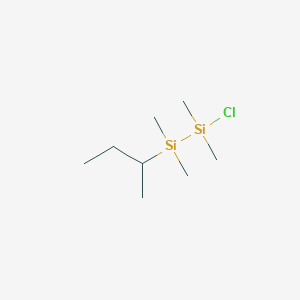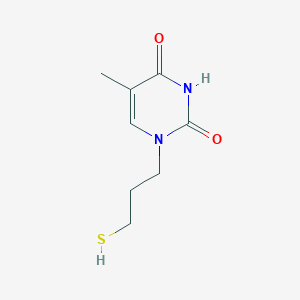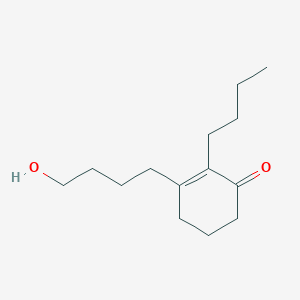
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is an organic compound with the molecular formula C14H24O2 It is a cyclohexenone derivative, characterized by the presence of a butyl group and a hydroxybutyl group attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with butyl lithium, followed by the addition of 4-hydroxybutyl bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclohexenone derivatives in the presence of butyl and hydroxybutyl precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The butyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
科学的研究の応用
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
作用機序
The mechanism of action of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxy group can participate in hydrogen bonding, while the butyl and cyclohexene moieties can interact with hydrophobic regions of the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Similar structure but with additional methyl groups.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Similar structure with different substitution pattern.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar structure with an oxo group.
Uniqueness
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
83562-29-2 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-butyl-3-(4-hydroxybutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-9-13-12(7-4-5-11-15)8-6-10-14(13)16/h15H,2-11H2,1H3 |
InChIキー |
QODFZJFZDFRDMH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(CCCC1=O)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)

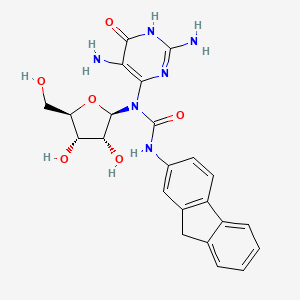
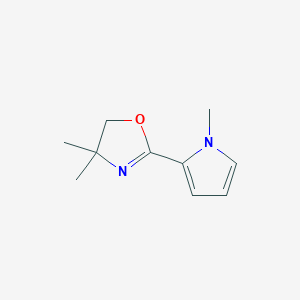
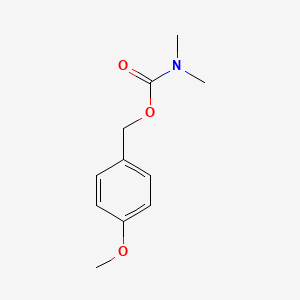
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

